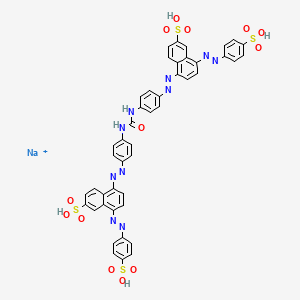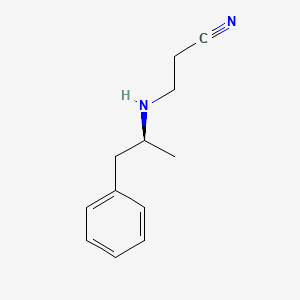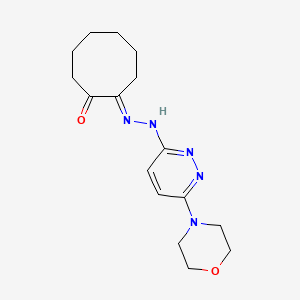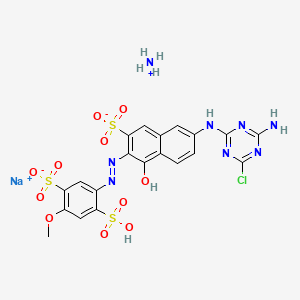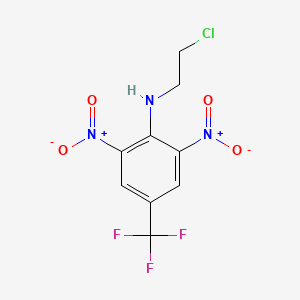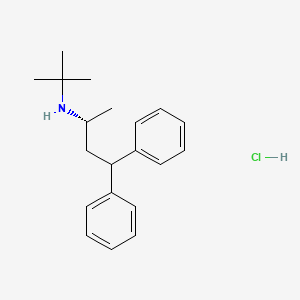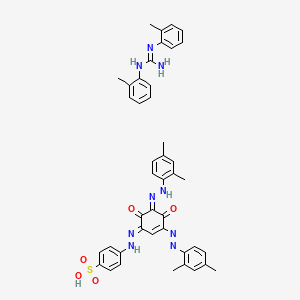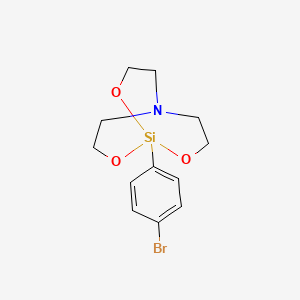
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-bromophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-bromophenyl)- is a complex organosilicon compound. This compound belongs to the class of silatranes, which are known for their unique tricyclic structure and significant biological activity
Méthodes De Préparation
The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-bromophenyl)- typically involves the reaction of silatrane HSi(OCH2CH2)3N with mercury (II) salts HgX2, where X can be various substituents such as OCOMe, OCOCF3, OCOCCl3, SCN, or Br . This reaction yields the corresponding 1-substituted silatranes in good yields. The reaction conditions usually involve moderate temperatures and the use of solvents like dichloromethane or toluene.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The silicon atom in the silatrane structure can undergo oxidation and reduction reactions, altering the oxidation state of silicon.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the breakdown of the silatrane structure.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-bromophenyl)- has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Mécanisme D'action
The mechanism by which 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-bromophenyl)- exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique tricyclic structure. The silicon atom in the silatrane structure can form strong bonds with oxygen and nitrogen atoms, facilitating interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar compounds to 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-bromophenyl)- include:
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-phenyl-: This compound has a phenyl group instead of a 4-bromophenyl group.
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-ethenyl-: This compound has an ethenyl group instead of a 4-bromophenyl group.
The uniqueness of 2,8,9-Trioxa-5-aza-1-silabicyclo(33
Propriétés
Numéro CAS |
86806-91-9 |
|---|---|
Formule moléculaire |
C12H16BrNO3Si |
Poids moléculaire |
330.25 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C12H16BrNO3Si/c13-11-1-3-12(4-2-11)18-15-8-5-14(6-9-16-18)7-10-17-18/h1-4H,5-10H2 |
Clé InChI |
MPTSAWPOTLZOST-UHFFFAOYSA-N |
SMILES canonique |
C1CO[Si]2(OCCN1CCO2)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



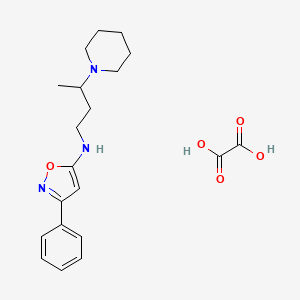
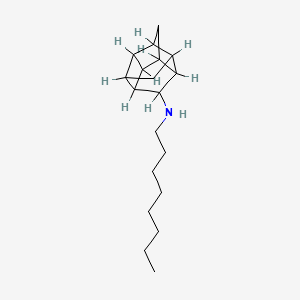
![[[4-[[6-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]hexyl]methylamino]-2-methylphenyl]methylene]malononitrile](/img/structure/B12728243.png)
